(3-Isocyanophenyl)(phenyl)methanone
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Overview
Description
(3-Isocyanophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isocyanophenyl)(phenyl)methanone typically involves the reaction of 3-aminophenyl(phenyl)methanone with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dimethylbenzene to facilitate the process. The reaction conditions are mild, and the yields are generally high, making this method efficient and scalable.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions: (3-Isocyanophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group.
Major Products Formed:
Oxidation: Formation of phenyl isocyanate oxides.
Reduction: Formation of (3-aminophenyl)(phenyl)methanone.
Substitution: Formation of urea derivatives when reacted with amines.
Scientific Research Applications
(3-Isocyanophenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (3-Isocyanophenyl)(phenyl)methanone involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea or carbamate linkages . This reactivity is exploited in various applications, including the synthesis of polymers and biochemical probes.
Comparison with Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amine group instead of an isocyanate group.
Phenyl isocyanate: Contains an isocyanate group attached directly to a phenyl ring.
Properties
Molecular Formula |
C14H9NO |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3-isocyanophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H9NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10H |
InChI Key |
JVJVUEJTJIZDNU-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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